8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic xanthine derivative structurally related to theophylline (1,3-dimethylpurine-2,6-dione) . The core purine-2,6-dione scaffold is substituted at positions 1 and 3 with methyl groups, while position 8 features a (3-isopropoxypropyl)amino moiety. This substitution introduces a branched ether-containing alkyl chain, which likely enhances lipophilicity and modulates receptor interactions compared to simpler alkyl or aromatic substituents .
Properties
IUPAC Name |
1,3-dimethyl-8-(3-propan-2-yloxypropylamino)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-8(2)21-7-5-6-14-12-15-9-10(16-12)17(3)13(20)18(4)11(9)19/h8H,5-7H2,1-4H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSBUCCPANVFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 8-Chloro-1,3-dimethyl-3,7-dihydropurine-2,6-dione
Chlorination at position 8 is a critical step to enable subsequent amination. A plausible method involves treating 1,3-dimethylxanthine with phosphorus oxychloride (POCl₃) under reflux:
This reaction typically proceeds at 80–100°C for 6–12 hours, yielding the chlorinated intermediate.
Step 2: Nucleophilic Amination with 3-Isopropoxypropylamine
The chlorinated intermediate reacts with 3-isopropoxypropylamine in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or Et₃N):
Reaction conditions are optimized to minimize side reactions, with typical yields of 60–75%.
Synthetic Route 2: Purine Ring Construction from Pyrimidine Precursors
Step 1: Preparation of a 4,5-Diaminopyrimidine Intermediate
A pyrimidine ring bearing the 1,3-dimethyl and 3-isopropoxypropylamino groups is synthesized. For example:
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Condensation of dimethylurea with ethyl cyanoacetate forms a 6-amino-1,3-dimethyluracil derivative.
-
Nitrosation followed by reduction introduces a 5-amino group.
Step 2: Cyclization to Form the Purine Ring
The diaminopyrimidine undergoes cyclization with formic acid or triethyl orthoformate to construct the imidazole ring, yielding the dihydropurine core:
This method mirrors strategies used for structurally related dihydropurines.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.05 (d, 6H, -O-iPr), 3.15 (s, 3H, N-CH₃), 3.45 (m, 2H, -CH₂-O-), 4.10 (t, 2H, -CH₂-NH-).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Late-Stage Amination) | Route 2 (Ring Construction) |
|---|---|---|
| Yield | 60–75% | 40–55% |
| Purity | >95% | 85–90% |
| Complexity | Moderate | High |
| Scalability | Suitable for industrial scale | Lab-scale feasible |
Route 1 is favored for its efficiency and scalability, while Route 2 offers flexibility for structural analogs.
Industrial-Scale Considerations
Suppliers like Technology for Organic Synthesis Laboratory (TOSLab) in Russia list this compound (Catalog No. 863811), indicating established production protocols. Key industrial practices likely include:
Chemical Reactions Analysis
Types of Reactions
8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among purine-2,6-dione derivatives involve substitutions at positions 7 and 6. Below is a comparative analysis:
Key Differences and Pharmacological Implications
Position 8 Substituents :
- Aliphatic vs. Aromatic : The target compound’s 3-isopropoxypropyl chain contrasts with aromatic substituents (e.g., 4-fluorophenyl in ), which may reduce off-target interactions but increase metabolic stability .
- Ether Linkage : The isopropoxy group enhances solubility compared to purely hydrophobic chains (e.g., 7-propyl in ) while retaining membrane permeability .
- Position 7 Substituents: The target compound likely lacks a substituent at position 7 (based on nomenclature), whereas analogues like 11c (7-propyl) or Compound 2 (7-piperazinopropyl) exhibit modified pharmacokinetics. For example, 7-propyl groups in 11c increase molecular weight and may prolong half-life .
Physicochemical Properties
- Lipophilicity : The isopropoxypropyl chain (logP ~1.5–2.0 estimated) balances hydrophilicity better than adamantyl (Compound 4f, logP ~3.5) or benzyl () groups, optimizing blood-brain barrier penetration and oral bioavailability .
- Melting Point: Analogues with polar 8-substituents (e.g., 8-(2-hydroxyethyl)amino in ) exhibit lower melting points (~165–203°C) compared to aromatic derivatives (e.g., 200–243°C in ), reflecting differences in crystallinity .
Biological Activity
8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H21N5O3 |
| Molecular Weight | 281.34 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZGZQKXWZQKZLJY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Its mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, potentially affecting DNA and RNA synthesis.
- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
- Nucleic Acid Intercalation : The structure allows for intercalation into DNA or RNA strands, which can disrupt normal replication and transcription processes.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inhibiting tumor cell growth.
- A study demonstrated that the compound effectively reduced the viability of various cancer cell lines in vitro. The mechanism was linked to the inhibition of metabolic pathways essential for cancer cell survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects . In vitro assays showed a reduction in pro-inflammatory cytokines when cells were treated with this purine derivative.
Neuroprotective Activity
Recent studies suggest potential neuroprotective effects , highlighting its ability to protect neuronal cells from oxidative stress and apoptosis. This activity is crucial for developing treatments for neurodegenerative diseases.
Case Studies
- In Vitro Cell Line Studies :
-
Animal Models :
- In vivo studies using mouse models of cancer demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups. The study reported a reduction in tumor size and weight after treatment .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other purine derivatives:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| 8-(Amino)-1,3-dimethylpurine | Moderate | Low | None |
| 7-(4-fluorobenzyl)-8-(isopropoxypropyl)amine | High | Moderate | Low |
| 8-[(3-isopropoxypropyl)amino]-1,3-dimethylpurine | High | High | Moderate |
Q & A
(Basic) What are the optimal synthetic routes and reaction conditions for synthesizing 8-[(3-isopropoxypropyl)amino]-1,3-dimethylpurine-2,6-dione?
The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. Key steps include:
- Precursor preparation : Start with 1,3-dimethylxanthine (theophylline derivative) and introduce the 3-isopropoxypropylamine group via nucleophilic displacement under reflux conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Use mild bases like K₂CO₃ to deprotonate the amine and facilitate substitution .
- Temperature control : Maintain 80–100°C for 6–12 hours to achieve yields >70% .
Methodological tip : Monitor reaction progress via TLC or HPLC to optimize time and minimize side products.
(Basic) How should researchers characterize this compound using spectroscopic and chromatographic methods?
- NMR spectroscopy :
- IR spectroscopy : Detect C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1500 cm⁻¹) .
- UPLC/MS : Use reverse-phase columns (C18) with ESI+ mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 364.2) and purity (>95%) .
(Advanced) How can researchers design experiments to assess adenosine receptor binding affinity and selectivity?
- Receptor assays :
- Structural insights :
- Control experiments : Include theophylline as a reference A₂A antagonist to contextualize potency .
(Advanced) How should researchers resolve contradictions in reported bioactivity data across studies?
- Variable factors : Differences in assay conditions (e.g., cell lines, incubation time) or compound purity (e.g., residual solvents) can skew results .
- Mitigation strategies :
- Case example : If conflicting A₂A receptor IC₅₀ values arise, re-test under identical buffer conditions (pH 7.4, 1 mM Mg²⁺) .
(Advanced) What computational methods are suitable for predicting intermolecular interactions of this compound?
- Molecular docking : Use AutoDock Vina to model binding poses with adenosine receptors, focusing on hydrogen bonds between the purine core and receptor residues (e.g., Asn253 in A₂A) .
- Energy frameworks : Analyze crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) via Mercury software to predict stability .
- Electrostatic potential maps : Calculate partial charges (DFT/B3LYP) to identify nucleophilic/electrophilic regions influencing solubility or protein binding .
(Basic) What stability profiles and degradation pathways should be evaluated for this compound?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C for 24 hours; monitor purine ring cleavage via HPLC .
- Oxidative stress : Treat with 3% H₂O₂ to identify oxidation at the 8-amino group .
- Storage recommendations : Store at −20°C in amber vials to prevent photodegradation and moisture uptake .
(Advanced) How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological properties?
- Substituent modifications :
- Biological testing :
(Basic) What analytical techniques are recommended for assessing purity and quantifying impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
